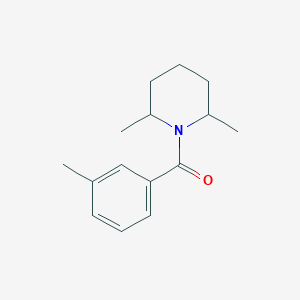
N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as A-84, is a chemical compound that belongs to the class of isoxazole carboxamides. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
A-84 selectively blocks the activity of voltage-gated sodium channels by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to depolarization, which in turn inhibits the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The selective inhibition of voltage-gated sodium channels by A-84 has several biochemical and physiological effects. In neurons, it reduces the excitability and firing rate of action potentials, which can lead to changes in synaptic transmission and neuronal network activity. In addition, A-84 has been shown to have analgesic effects in animal models, suggesting that it may have potential applications in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using A-84 in lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to specifically target this channel subtype without affecting other ion channels or receptors. However, A-84 has some limitations as well. It has a relatively short half-life in vivo, which can make it difficult to use in long-term experiments. In addition, A-84 has low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
For research could include investigating its effects on different subtypes of voltage-gated sodium channels, exploring its potential therapeutic applications in pain management, and developing new derivatives with improved pharmacokinetic properties. Additionally, A-84 could be used in combination with other compounds to study the complex interactions between different ion channels and receptors in neuronal networks.
Synthesemethoden
The synthesis of A-84 involves the reaction of 2,6-dichlorobenzoyl chloride with N-butyl-N-ethyl-5-methylisoxazole-4-carboxamide in the presence of a base. The reaction yields A-84 as a white solid with a melting point of 91-93°C.
Wissenschaftliche Forschungsanwendungen
A-84 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of voltage-gated sodium channels in neurons, which are responsible for the generation and propagation of action potentials. This makes A-84 a valuable tool for studying the role of sodium channels in neuronal excitability and synaptic transmission.
Eigenschaften
IUPAC Name |
N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2/c1-4-6-10-21(5-2)17(22)14-11(3)23-20-16(14)15-12(18)8-7-9-13(15)19/h7-9H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJYEUDMFITXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2,6-dichlorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)



amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4973891.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)